Tert-butyl 2,2-dimethyl-3-oxobutanoate
Overview
Description
Tert-butyl 2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C10H18O3. It is commonly used in organic synthesis and has various applications in scientific research and industry. The compound is characterized by its tert-butyl ester group and a ketone functional group, making it a versatile intermediate in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,2-dimethyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-3-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of efficient catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-3-oxobutanoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: This compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-3-oxobutanoate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-methyl-3-oxobutanoate: Similar structure but with one less methyl group.
Ethyl 2,2-dimethyl-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2,2-dimethyl-3-oxobutanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The tert-butyl group offers steric hindrance, making the compound less prone to certain side reactions compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(11)10(5,6)8(12)13-9(2,3)4/h1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNTBCZPIPUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119888-86-7 | |
Record name | tert-butyl 2,2-dimethyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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